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Compound of Interest

Compound Name: Antifungal agent 44

Cat. No.: B15560959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recombinant

expression of the novel antifungal peptide, NCR044, in the methylotrophic yeast Pichia

pastoris. The information herein is intended to guide researchers through the process of gene

synthesis and cloning, yeast transformation, high-density fermentation, and purification of the

recombinant peptide.

Introduction to NCR044 and the Pichia pastoris
Expression System
The NCR044 peptide, originating from the model legume Medicago truncatula, is a 36-amino

acid cationic peptide with potent fungicidal activity against various plant fungal pathogens.[1][2]

Its unique, largely disordered structure, stabilized by two disulfide bonds, contributes to its

multifaceted mechanism of action, which includes breaching the fungal plasma membrane and

inducing reactive oxygen species.[1][2] The potential of NCR044 as a peptide-based fungicide

warrants the development of a robust and scalable production system.[1]

Pichia pastoris is a highly effective and widely used eukaryotic expression system for producing

recombinant proteins, including antimicrobial peptides.[3][4][5][6] Key advantages of this

system include its ability to perform post-translational modifications, high-level protein

expression driven by the strong and tightly regulated alcohol oxidase 1 (AOX1) promoter, and

the capacity to secrete the recombinant protein into the culture medium, simplifying
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downstream purification.[3][4][5][6] Furthermore, P. pastoris can be cultured to very high cell

densities in simple, defined media, making it a cost-effective option for large-scale production.

[5][7][8]

Experimental Workflow Overview
The overall workflow for producing recombinant NCR044 in P. pastoris involves several key

stages, from initial gene design to final purified peptide.
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Figure 1: Experimental workflow for recombinant NCR044 expression.

Methanol Utilization Pathway in Pichia pastoris
The expression of NCR044 in this protocol is under the control of the AOX1 promoter, which is

tightly regulated and strongly induced by methanol.[5][6] Understanding the methanol utilization

(MUT) pathway is crucial for optimizing protein expression. When methanol is the sole carbon

source, alcohol oxidase (AOX) catalyzes the first step, oxidizing methanol to formaldehyde and

hydrogen peroxide.[9][10] This pathway is central to the high-level expression of heterologous

proteins in P. pastoris.
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Figure 2: Methanol-induced expression via the AOX1 promoter.

Data Presentation
Table 1: Properties of the Mature NCR044 Peptide

Property Value Reference

Amino Acid Length 36 residues [1][11]

Molecular Weight ~4.0 kDa [1][11]

Net Charge (at pH 7) +9 [1][11]

Hydrophobic Residues 38% [1][11]

| Disulfide Bonds | 2 |[1][2] |

Table 2: Expected Fermentation and Expression Parameters
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Parameter Expected Value Notes

Cell Density (Wet Weight) 180 - 220 g/L
At the end of the glycerol
fed-batch phase.[12]

Induction Time 72 - 120 hours
Optimization may be required.

[13][14]

Methanol Concentration 0.5% - 1.5% (v/v)
Maintained during induction.

[15][16]

Recombinant Peptide Yield 5 - 220 mg/L

Highly dependent on the

specific peptide and

optimization.[15][16][17][18]

| Purity (Post-Purification) | >95% | Achievable with affinity chromatography.[16][19] |

Experimental Protocols
Protocol 1: Gene Synthesis and Vector Construction

Codon Optimization: The amino acid sequence of the mature NCR044 peptide should be

reverse-translated into a DNA sequence optimized for expression in Pichia pastoris. This

involves adjusting the codon usage to match the tRNA pool of the yeast, which can

significantly enhance translation efficiency. Several online tools and commercial services are

available for this purpose.

Gene Synthesis: The codon-optimized gene sequence for NCR044 should be synthesized

commercially. It is recommended to add a C-terminal 6x-His tag to facilitate purification and

an N-terminal α-mating factor secretion signal for efficient secretion of the peptide into the

culture medium. Restriction sites (e.g., EcoRI and NotI) should be included at the 5' and 3'

ends, respectively, for subsequent cloning.

Vector Ligation: The synthesized gene cassette is then ligated into a suitable P. pastoris

expression vector, such as pPICZαA. This vector contains the AOX1 promoter for methanol-

inducible expression and the α-mating factor secretion signal.
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Protocol 2: Pichia pastoris Transformation and
Screening

Vector Linearization: The pPICZαA-NCR044 construct is linearized using a restriction

enzyme (e.g., SacI) to facilitate integration into the host genome via homologous

recombination.

Preparation of Competent Cells: Prepare electrocompetent P. pastoris GS115 cells.

Electroporation: The linearized plasmid DNA is transformed into the competent P. pastoris

cells by electroporation.

Selection of Transformants: Transformed cells are plated on YPDS agar plates containing

Zeocin™ (100 µg/mL) for selection.

Screening for High-Expression Clones: Zeocin™-resistant colonies are further screened for

their ability to express NCR044. Small-scale expression trials in buffered minimal methanol

medium (BMMY) can be performed, and the culture supernatant analyzed by SDS-PAGE

and Western blotting using an anti-His tag antibody.

Protocol 3: High-Density Fermentation and Induction
This protocol is adapted from established Pichia pastoris fermentation guidelines.[8][12][20][21]

[22]

Inoculum Preparation: A single high-expressing colony is used to inoculate 50 mL of BMGY

medium in a baffled flask and grown at 30°C with vigorous shaking (250-300 rpm) until the

culture reaches an OD₆₀₀ of 2-6.

Bioreactor Setup: Prepare a 1 L bioreactor with Basal Salts Medium. Maintain the

temperature at 30°C and pH at 5.0.

Glycerol Batch Phase: Inoculate the fermenter with the seed culture. Allow the cells to grow

until the glycerol is completely consumed, which is indicated by a sharp increase in dissolved

oxygen (DO).
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Glycerol Fed-Batch Phase: Initiate a fed-batch phase with a 50% glycerol feed containing

PTM₁ trace salts to increase the biomass to approximately 180-220 g/L wet cell weight.[12]

Methanol Induction Phase: Once the desired cell density is reached, the glycerol feed is

stopped. After a brief starvation period (30-60 minutes), induce protein expression by starting

a feed of 100% methanol containing PTM₁ trace salts. Maintain the methanol concentration

at approximately 0.5-1.5% and continue the induction for 72-120 hours.[13][14][15][16]

Protocol 4: Purification and Analysis of Recombinant
NCR044

Harvesting: Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to separate

the cells from the culture supernatant containing the secreted NCR044 peptide.

Purification: The supernatant can be concentrated and buffer-exchanged. The His-tagged

NCR044 peptide is then purified using immobilized metal affinity chromatography (IMAC)

with a Ni-NTA resin.

Analysis: The purity and identity of the recombinant NCR044 peptide are confirmed by

Tricine-SDS-PAGE and Western blot analysis using an anti-His tag antibody. The

concentration of the purified peptide can be determined using a BCA protein assay. The

biological activity of the purified peptide should be confirmed using an in vitro antifungal

assay.

Conclusion
The Pichia pastoris expression system offers a robust and scalable platform for the production

of the promising antifungal peptide, NCR044. The protocols outlined in this document provide a

comprehensive guide for researchers to successfully express, purify, and characterize

recombinant NCR044. Optimization of fermentation and induction conditions will be critical to

maximizing the yield of this potentially valuable peptide for applications in agriculture and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://fermenterpro.com/articles/pichia-pastoris-fermentation-complete-guide-to-recombinant-proteins.html
https://www.researchgate.net/publication/6416294_Production_of_recombinant_protein_in_Pichia_pastoris_by_fermentation
https://www.benchchem.com/product/b15560959#recombinant-expression-of-ncr044-peptide-in-pichia-pastoris
https://www.benchchem.com/product/b15560959#recombinant-expression-of-ncr044-peptide-in-pichia-pastoris
https://www.benchchem.com/product/b15560959#recombinant-expression-of-ncr044-peptide-in-pichia-pastoris
https://www.benchchem.com/product/b15560959#recombinant-expression-of-ncr044-peptide-in-pichia-pastoris
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15560959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

